molecular formula C28H41N7O4 B607349 EPZ004777 CAS No. 1338466-77-5

EPZ004777

Katalognummer: B607349
CAS-Nummer: 1338466-77-5
Molekulargewicht: 539.7 g/mol
InChI-Schlüssel: WXRGFPHDRFQODR-ICLZECGLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

EPZ004777 ist ein potenter und selektiver Inhibitor des Enzyms Disruptor of Telomeric Silencing 1-like (DOT1L) Histon-Lysin-Methyltransferase. Diese Verbindung hat ein erhebliches Potenzial gezeigt, die Methylierung von Lysin 79 am Histon 3 (H3K79) zu hemmen, was für die Entwicklung von Mischlinienleukämie und anderen Krebsarten entscheidend ist .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Reaktion unter spezifischen Bedingungen. Die detaillierte Syntheseroute und die Reaktionsbedingungen sind urheberrechtlich geschützt und umfassen typischerweise fortschrittliche Verfahren der organischen Synthese. Industrielle Produktionsmethoden für this compound werden nicht allgemein offengelegt, folgen aber im Allgemeinen ähnlichen Prinzipien der organischen Synthese mit Optimierung für die großtechnische Produktion .

Biochemische Analyse

Biochemical Properties

EPZ004777 demonstrates potent, concentration-dependent inhibition of DOT1L enzyme activity with an IC50 of 400±100 pM . It displays remarkable selectivity for inhibition of DOT1L over other histone methyltransferases . The effect of extended this compound treatment is remarkably specific for the MLL-rearranged cell lines .

Cellular Effects

This compound has been shown to reduce cell viability and colony formation in human prostate cancer cell lines and patient-derived xenograft models . It also inhibits cell growth and upregulates pro-apoptotic genes in a mouse xenograft model of ovarian cancer and human ovarian cancer cell lines .

Molecular Mechanism

By inhibiting DOT1L, this compound prevents DOT1L-mediated methylation of lysine 79 of histone 3 (H3K79) . This methylation impacts telomeric silencing, transcriptional regulation, DNA-damage repair, and cell cycle progression .

Temporal Effects in Laboratory Settings

The effect of extended this compound treatment is remarkably specific for the MLL-rearranged cell lines . A small population of cells remain viable in the presence of this compound, but their number remains constant when growth curves are tracked over longer periods, indicating that they have ceased to divide .

Dosage Effects in Animal Models

This compound has been shown to produce potent antitumor efficacy, and significantly increases median survival in a mouse xenograft model of MLL leukemia . It is well tolerated and no overt toxicity is observed .

Metabolic Pathways

It is known that this compound impacts telomeric silencing, transcriptional regulation, DNA-damage repair, and cell cycle progression , which could suggest its involvement in these metabolic pathways.

Subcellular Localization

Given its role as a histone methyltransferase inhibitor, it is likely that it interacts with chromatin in the nucleus .

Vorbereitungsmethoden

The synthesis of EPZ004777 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques. Industrial production methods for this compound are not widely disclosed, but they generally follow similar principles of organic synthesis with optimization for large-scale production .

Analyse Chemischer Reaktionen

EPZ004777 unterliegt hauptsächlich Reaktionen im Zusammenhang mit seiner Funktion als DOT1L-Inhibitor. Es zeigt eine potente, konzentrationsabhängige Hemmung der DOT1L-Enzymaktivität mit einem IC50 von 0,4 nM . Die Verbindung ist hochselektiv für DOT1L gegenüber anderen Histon-Methyltransferasen. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen verschiedene Lösungsmittel und Katalysatoren, die den Hemmungsprozess erleichtern. Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist die Hemmung der H3K79-Methylierung, die zur Unterdrückung der Proliferation von Leukämiezellen führt .

Wissenschaftliche Forschungsanwendungen

EPZ004777 wurde ausgiebig auf seine Anwendungen in der wissenschaftlichen Forschung untersucht, insbesondere in den Bereichen Krebsbiologie und Epigenetik. Zu den wichtigsten Anwendungen gehören:

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv das DOT1L-Enzym hemmt, das für die Methylierung von Lysin 79 am Histon 3 verantwortlich ist. Diese Hemmung stört den Methylierungsprozess, führt zu Veränderungen der Genexpression und zur Unterdrückung des Wachstums von Leukämiezellen. Die beteiligten molekularen Ziele und Signalwege umfassen das DOT1L-Enzym und die nachgeschalteten Auswirkungen auf die Histonmethylierung und die Genregulation .

Vergleich Mit ähnlichen Verbindungen

EPZ004777 ist einzigartig in seiner hohen Selektivität und Potenz als DOT1L-Inhibitor. Zu ähnlichen Verbindungen gehören:

This compound zeichnet sich durch seine spezifische Hemmung von DOT1L und seine signifikante Antitumoraktivität in Leukämiezellen aus.

Biologische Aktivität

EPZ004777 is a potent and selective inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1 Like), primarily known for its role in the treatment of MLL (Mixed Lineage Leukemia)-rearranged leukemia. This compound has garnered significant attention due to its unique mechanism of action and promising therapeutic potential.

This compound functions by competitively inhibiting the binding of S-adenosylmethionine (SAM) to DOT1L, leading to a marked decrease in the methylation of histone H3 at lysine 79 (H3K79). This inhibition disrupts the transcriptional regulation of genes associated with MLL-rearranged leukemias, effectively reducing cell proliferation and promoting apoptosis in affected cells. Notably, this compound has an IC50 value of approximately 400 pM , indicating its high potency against DOT1L .

In Vitro Efficacy

In vitro studies have demonstrated that this compound selectively inhibits H3K79 methylation in various MLL-rearranged leukemia cell lines. For instance, treatment with this compound led to significant reductions in the expression levels of MLL fusion target genes, such as HOXA9 and MEIS1 , which are critical for leukemia cell survival and proliferation .

  • Cell Lines Tested : MV4;11, Molm13
  • Mechanisms Observed :
    • Decreased proliferation rates.
    • Induction of apoptosis.
    • Cell cycle arrest.

In Vivo Efficacy

In mouse xenograft models, this compound has shown substantial antitumor efficacy. Not only does it significantly extend median survival in mice bearing MLL-rearranged leukemia, but it also induces tumor regression without notable toxicity .

Comparative Analysis with Other DOT1L Inhibitors

To understand the relative efficacy and selectivity of this compound, a comparison with another DOT1L inhibitor, EPZ5676, is insightful:

CompoundIC50 (pM)SelectivityKey Findings
This compound400HighSelectively inhibits H3K79 methylation; induces apoptosis in MLL cells.
EPZ5676≤80Extremely HighMore potent than this compound; causes tumor regressions in vivo.

Case Studies and Clinical Relevance

Research indicates that DOT1L inhibition via compounds like this compound not only impacts leukemia but may also have implications in other malignancies. For example, studies have shown that inhibiting DOT1L can restore E-cadherin levels in breast cancer cells by repressing transcription factors that promote epithelial-to-mesenchymal transition (EMT) . This suggests potential applications beyond hematological malignancies.

Structural Insights

The structural analysis of this compound bound to DOT1L reveals critical interactions that facilitate its inhibitory action. The compound induces a remodelling of the catalytic site within DOT1L, providing insights into how modifications to the compound could enhance its potency and selectivity .

Eigenschaften

IUPAC Name

1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N7O4/c1-17(2)34(13-6-12-30-27(38)33-19-9-7-18(8-10-19)28(3,4)5)15-21-22(36)23(37)26(39-21)35-14-11-20-24(29)31-16-32-25(20)35/h7-11,14,16-17,21-23,26,36-37H,6,12-13,15H2,1-5H3,(H2,29,31,32)(H2,30,33,38)/t21-,22-,23-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRGFPHDRFQODR-ICLZECGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719178
Record name 1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338466-77-5
Record name 7-[5-Deoxy-5-[[3-[[[[4-(1,1-dimethylethyl)phenyl]amino]carbonyl]amino]propyl](1-methylethyl)amino]-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338466-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 775852
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338466775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the primary molecular target of EPZ004777?

A1: this compound is a highly selective inhibitor of the histone methyltransferase disruptor of telomeric silencing 1-like (DOT1L). [, , , ]

Q2: How does this compound interact with DOT1L?

A2: this compound acts as a potent, S-adenosylmethionine-competitive inhibitor of DOT1L, binding to the enzyme's catalytic site and blocking its activity. [, ] Crystal structures reveal that this compound binds to DOT1L and induces conformational changes in the enzyme's active site. [, ]

Q3: What are the downstream effects of this compound treatment on cells?

A3: this compound inhibits DOT1L activity, leading to a reduction in histone H3 lysine 79 (H3K79) methylation. This disrupts the expression of DOT1L target genes, particularly those in the HOXA cluster. [, , , , ] In MLL-rearranged leukemia cells, this compound treatment results in decreased proliferation, cell cycle arrest, differentiation, and apoptosis. [, , , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: While the provided abstracts don't specify the molecular formula and weight of this compound, this information is crucial for comprehensive characterization and can be found in other scientific literature and databases.

Q5: Is there information available about the spectroscopic data for this compound?

A5: The provided abstracts lack details on spectroscopic data. Researchers interested in this aspect can consult primary research articles or chemical databases for comprehensive spectroscopic information.

Q6: Has the stability of this compound been studied under various conditions, and are there formulation strategies to improve its stability, solubility, or bioavailability?

A6: While the provided abstracts don't delve into specific stability studies or formulation strategies for this compound, one study mentions that this compound has limited in vivo effectiveness due to its pharmacokinetic properties, prompting the development of EPZ-5676 with improved drug-like properties. []

Q7: How do structural modifications of this compound affect its activity, potency, and selectivity?

A7: Studies focusing on the development of carbocyclic C-nucleoside analogues of this compound, such as compound 22 and MU1656, revealed that even minor structural changes can significantly impact DOT1L binding affinity. These changes are thought to be related to conformational adjustments in the DOT1L protein upon inhibitor binding. []

Q8: What is known about the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound?

A8: Research suggests that a lag time of several days might exist between this compound exposure and the reduction of global H3K79 methylation, which can be used as a pharmacodynamic marker for the compound’s activity. []

Q9: What in vitro and in vivo models have been used to assess the efficacy of this compound?

A9: The efficacy of this compound has been evaluated in various models, including:

  • In vitro: Human and mouse MLL-rearranged leukemia cell lines [, , , , , , ] and primary murine MLL-AF9 expressing leukemic blasts. []
  • In vivo: Subcutaneous xenograft models of MLL-rearranged leukemia in immunocompromised rats [] and a mouse bone marrow transplant model of MLL-AF9 induced acute myeloid leukemia (AML). []

Q10: Are there known resistance mechanisms to this compound in leukemia cells?

A10: The provided abstracts do not mention specific resistance mechanisms to this compound. Further research is needed to understand the potential for resistance development and identify strategies to overcome it.

Q11: What is the safety profile of this compound based on preclinical studies?

A11: The information available about the toxicology and safety of this compound is limited. While some studies indicate no significant weight loss or obvious signs of toxicity in animal models, further research is needed to establish a comprehensive safety profile. []

Q12: Has this compound been investigated for applications beyond leukemia?

A12: Yes, this compound has been explored in other contexts, including:

  • Wnt Signaling: Studies suggest that H3K79 methylation, and by extension DOT1L inhibition by this compound, is not essential for the canonical Wnt signaling pathway or colon cancer development. []
  • Osteoclastogenesis: Research indicates that DOT1L, the target of this compound, plays a role in inhibiting osteoclastogenesis, suggesting a potential therapeutic target for osteoporosis. []
  • Somatic Cell Nuclear Transfer (SCNT): this compound treatment has been shown to improve reprogramming efficiency and early development in porcine SCNT embryos, suggesting a role for DOT1L in regulating cell pluripotency. [, ]
  • Herpes Simplex Keratitis (HSK): Studies indicate that DOT1L inhibition by this compound can alleviate corneal injury, oxidative stress, and inflammation in HSK models, highlighting its potential as a therapeutic target. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.